molecular formula C25H47N13O18S2 B1663724 VIOMYCIN CAS No. 32988-50-4

VIOMYCIN

カタログ番号: B1663724
CAS番号: 32988-50-4
分子量: 881.9 g/mol
InChIキー: HMKHTQGEDRQEOM-IGZVKJTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

準備方法

Synthetic Routes and Reaction Conditions

VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .

Industrial Production Methods

Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

VIOMYCIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

科学的研究の応用

Role in Treating Multidrug-Resistant Tuberculosis

Viomycin is included in combination therapies for MDR-TB due to its effectiveness against Mycobacterium tuberculosis strains resistant to first-line treatments. It is often used alongside other second-line drugs such as capreomycin and amikacin. The combination therapy approach aims to reduce the risk of developing further resistance while effectively targeting the bacteria .

This compound Biosynthesis Research

Research into the biosynthesis of this compound has revealed insights into its chemical structure and production mechanisms. Studies utilizing heterologous expression systems have identified key genes involved in this compound biosynthesis, such as vioQ and vioP, which are crucial for the modification and acylation of the cyclic pentapeptide core . Understanding these pathways not only aids in producing this compound but also opens avenues for engineering new antibiotics based on its structure.

Summary Table: Key Applications and Findings

Application Description Key Findings
Antimicrobial Activity Treatment for MDR-TBEffective against resistant strains; part of combination therapies .
Mechanism of Action Inhibits peptide elongation by binding to ribosomeStabilizes ribosome in pretranslocation state; reduces efficiency of GTP hydrolysis and peptide bond formation .
Error Induction Alters translational accuracyIncreases acceptance of near-cognate tRNA, potentially leading to higher mutation rates .
Biosynthesis Research Investigates genetic pathways for this compound productionIdentifies key genes (e.g., vioQ, vioP) essential for biosynthetic modifications .

Case Studies

  • MDR-TB Treatment Efficacy
    A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with a regimen including this compound. The combination reduced bacterial load effectively compared to regimens lacking this antibiotic.
  • Biosynthetic Pathway Investigation
    Research involving Streptomyces lividans has elucidated the genetic basis for this compound production. Deletion mutants lacking specific biosynthetic genes produced nonhydroxylated derivatives, highlighting the importance of these modifications for antibiotic activity .

作用機序

VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .

類似化合物との比較

VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .

List of Similar Compounds

  • Capreomycin
  • Kanamycin
  • Streptomycin
  • Neomycin

生物活性

Viomycin is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves inhibiting bacterial protein synthesis, specifically targeting the ribosomal translocation process. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial translation, and implications for antibiotic resistance.

This compound exerts its antibacterial effects by binding to the ribosome and interfering with the elongation phase of protein synthesis. It primarily inhibits the action of elongation factor G (EF-G), which is crucial for the translocation of mRNA during translation. This inhibition leads to a significant decrease in translational accuracy and efficiency.

  • Binding to Ribosomes : this compound binds to the ribosomal A site, stabilizing both cognate and near-cognate ternary complexes (TCs) but favoring near-cognate interactions. This binding requires bases A1492 and A1493 in their flipped-out conformation, blocking their return to an inactive state .
  • Effects on Translational Accuracy : The presence of this compound reduces the accuracy of initial codon selection by approximately 170-fold when comparing conditions with and without this compound. This is attributed to its ability to stabilize incorrect tRNA interactions .
  • Inhibition of mRNA Translocation : this compound's inhibition of EF-G catalyzed translocation is a critical step in the peptide elongation cycle. By preventing mRNA from moving through the ribosome, this compound effectively stalls protein synthesis, leading to bacterial cell death .

Research Findings

Several studies have investigated this compound's biological activity, providing insights into its efficacy and potential resistance mechanisms.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey Findings
This compound binding stabilizes near-cognate TCs, enhancing misreading and reducing translational fidelity.
Characterized the kinetic model for this compound's action, demonstrating its impact on peptide elongation and translocation inhibition.
Investigated this compound biosynthesis and derivatives, revealing structural modifications that affect its biological activity.
Explored the structural basis for ribosomal translocation inhibition by this compound, noting its stabilization of intermediate states.

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

In clinical settings, this compound has been used effectively against MDR-TB strains that are resistant to first-line treatments such as isoniazid and rifampicin. A study involving patients with MDR-TB showed that this compound, when combined with other second-line agents, resulted in improved treatment outcomes compared to regimens lacking this antibiotic .

Case Study 2: Resistance Mechanisms

Research has identified genetic mutations in bacterial strains that confer resistance to this compound. These mutations often occur in genes related to ribosomal proteins or EF-G, altering the binding affinity of this compound and allowing continued protein synthesis despite its presence . Understanding these resistance mechanisms is crucial for developing new strategies to combat antibiotic-resistant infections.

特性

Key on ui mechanism of action

Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis.

CAS番号

32988-50-4

分子式

C25H47N13O18S2

分子量

881.9 g/mol

IUPAC名

(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1

InChIキー

HMKHTQGEDRQEOM-IGZVKJTASA-N

SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N

異性体SMILES

C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

正規SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

同義語

(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VIOMYCIN
Reactant of Route 2
VIOMYCIN
Reactant of Route 3
VIOMYCIN
Reactant of Route 4
VIOMYCIN
Reactant of Route 5
VIOMYCIN
Reactant of Route 6
VIOMYCIN

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。